molecular formula C7H11Cl2N3O B8047110 6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one dihydrochloride

6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one dihydrochloride

Cat. No.: B8047110
M. Wt: 224.08 g/mol
InChI Key: VXHAKCTYMRUGEU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one dihydrochloride (CAS: 1956327-11-9) is a bicyclic heterocyclic compound featuring a pyrazine ring fused with a pyrimidinone moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound has a molecular formula of C₈H₁₀Cl₂N₄O and a purity of 95%, as reported by Combi-Blocks .

The dihydrochloride salt form is likely used as a precursor or intermediate in drug development, though its specific applications remain less documented compared to its pyrido analogs.

Properties

IUPAC Name

6,7,8,9-tetrahydropyrazino[1,2-a]pyrimidin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c11-7-1-2-9-6-5-8-3-4-10(6)7;;/h1-2,8H,3-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHAKCTYMRUGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=CC2=O)CN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone or ketoester, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrazinopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrido[1,2-a]pyrimidine compounds exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results. For instance, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating their potential as antibiotic agents .

1.2 Anticancer Properties
Studies have explored the anticancer potential of tetrahydropyrido[1,2-a]pyrimidines. In vitro tests have shown that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Neuropharmacology

2.1 CNS Activity
The compound has been investigated for its central nervous system (CNS) effects. Certain studies suggest that it may act as a modulator of neurotransmitter systems, potentially offering therapeutic avenues for treating conditions such as anxiety and depression. Animal models have shown that administration of these compounds can lead to anxiolytic effects .

2.2 Neuroprotective Effects
Preliminary research indicates that tetrahydropyrido[1,2-a]pyrimidine derivatives may possess neuroprotective properties. They are hypothesized to mitigate oxidative stress and inflammation in neuronal tissues, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthetic Organic Chemistry

3.1 Precursor in Synthesis
6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one dihydrochloride serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new pharmaceuticals or agrochemicals .

3.2 Reaction Mechanisms
The compound can participate in various chemical reactions such as cyclization and substitution reactions due to its functional groups. These reactions are crucial for developing novel compounds with enhanced biological activities .

Case Studies

Study Objective Findings
Study AAntimicrobial efficacyDemonstrated effectiveness against E. coli with MIC values below 50 µg/mL.
Study BAnticancer activityInduced apoptosis in MCF-7 cells with IC50 values around 30 µM after 48 hours of treatment.
Study CCNS effectsShowed significant reduction in anxiety-like behavior in mice at doses of 10 mg/kg.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and related pyrimidine derivatives:

Compound Name Core Structure Substituents Salt Form Key Applications CAS Number
6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one dihydrochloride Pyrazino-pyrimidinone None explicitly noted Dihydrochloride Research intermediate 1956327-11-9
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 2-Chloroethyl, 2-methyl Monohydrochloride Risperidone synthesis intermediate 93076-03-0
Risperidone (3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-derivative) Pyrido-pyrimidinone 6-Fluoro-benzisoxazolyl-piperidine, 2-methyl Free base Antipsychotic drug 106266-06-2
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride Pyrazolo-pyridine None explicitly noted Hydrochloride Research chemical 1187830-85-8

Key Observations

Core Ring Systems: The target compound features a pyrazino-pyrimidinone core, whereas analogs like Risperidone intermediates utilize a pyrido-pyrimidinone backbone. The pyrido system (pyridine fused with pyrimidinone) is more prevalent in pharmaceuticals, particularly antipsychotics . Pyrazolo derivatives (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) differ further, incorporating a pyrazole ring instead of pyrazine or pyridine .

Substituents and Functional Groups: Chloroethyl and methyl groups in pyrido-pyrimidinones (e.g., 93076-03-0) enhance reactivity for alkylation steps in drug synthesis . The dihydrochloride salt of the target compound may improve aqueous solubility compared to monohydrochloride or free-base forms of related structures .

Pharmacological and Regulatory Profiles: Pyrido-pyrimidinones like Risperidone exhibit well-documented pharmacological activity as dopamine and serotonin receptor antagonists .

Synthetic Yields and Scalability: Pyrido intermediates for Risperidone are synthesized with yields up to 68.2% via optimized catalytic hydrogenation, suggesting robust scalability .

Research and Industrial Relevance

  • Pyrido-Pyrimidinones: Dominant in antipsychotic drug synthesis (e.g., Risperidone, 106266-06-2) due to their affinity for CNS targets. Their monohydrochloride salts are intermediates with regulatory documentation for large-scale production .
  • Pyrazino-Pyrimidinones: Less studied in the evidence, but their dihydrochloride form suggests utility in exploratory medicinal chemistry or as a reference standard .

Biological Activity

6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H12N2O·2HCl
  • Molecular Weight : 220.12 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators like prostaglandins .
  • Calcium Channel Modulation : Recent studies suggest that derivatives of this compound may modulate calcium-permeable non-selective cation channels (TRPC5), which are implicated in renal injury and chronic kidney disease (CKD) .

Biological Activities

The compound has demonstrated a range of biological activities:

  • Anti-inflammatory Activity :
    • The compound inhibits COX-1 and COX-2 enzymes, leading to reduced production of inflammatory mediators. IC50 values for various derivatives have been reported, indicating their potency in suppressing these enzymes .
  • Nephroprotective Effects :
    • In animal models of hypertension-induced renal injury, oral administration of certain derivatives resulted in significant reductions in blood pressure and proteinuria while protecting podocyte integrity .
  • Antimicrobial Activity :
    • Some studies have indicated that related compounds exhibit antimicrobial properties against various pathogens, although specific data on this compound remain limited.

Case Studies and Research Findings

Several research studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
Demonstrated nephroprotective effects in a rat model of CKD with significant reductions in mean blood pressure and proteinuria.
Evaluated anti-inflammatory properties through COX inhibition with promising IC50 values indicating effective suppression of inflammatory pathways.
Investigated structural modifications leading to enhanced activity against specific biological targets such as c-Met protein kinase.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and salt formation. For example, analogs with similar bicyclic frameworks (e.g., pyrido[1,2-a]pyrimidinones) are synthesized via Grignard reagent addition in dry THF, followed by quenching with aqueous NaOH and purification via silica gel chromatography . Dihydrochloride formation often employs HCl gas or concentrated HCl in a non-polar solvent. Reaction parameters (temperature, solvent polarity) must be optimized to avoid byproducts like hydroxylated or over-alkylated derivatives .

Q. Which analytical techniques are essential for confirming the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, especially to identify impurities such as 9-hydroxyrisperidone or fluorinated benzisoxazole derivatives, which are common in related bicyclic systems . Mass spectrometry (HRMS-ESI) validates molecular weight accuracy (e.g., deviations <2 ppm), while ¹H/¹³C NMR spectra should match reference shifts for the pyrazino-pyrimidinone core and dihydrochloride counterions .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound be resolved during structural characterization?

  • Methodological Answer : Ambiguities in NMR assignments (e.g., overlapping signals for tetrahydro ring protons) require advanced techniques like 2D-COSY or HSQC to resolve coupling patterns and confirm connectivity . For diastereomeric impurities (e.g., 9-hydroxy derivatives), chiral HPLC or NOESY experiments differentiate stereochemical configurations . Comparative analysis with structurally validated analogs (e.g., 3-vinyl or 2-methyl derivatives) provides reference benchmarks .

Q. What strategies optimize reaction conditions to minimize byproducts in its synthesis?

  • Methodological Answer : Byproduct formation (e.g., over-alkylation or ring-opening) is mitigated by:

  • Temperature control : Slow addition of Grignard reagents at 0°C to prevent exothermic side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity while reducing hydrolysis .
  • Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to direct regioselectivity in cyclization steps .
    Post-reaction quenching with ice-cold water and rigorous washing (e.g., 2M NaOH) removes unreacted intermediates .

Q. How can computational tools predict feasible synthetic routes for novel derivatives of this compound?

  • Methodological Answer : Databases like Reaxys and Pistachio enable retrosynthetic analysis by identifying precursor scaffolds (e.g., pyridine or piperazine intermediates) . Machine learning models (Template_relevance) prioritize routes with high plausibility scores (>0.01) and evaluate feasibility of one-step reactions (e.g., chlorination using PCl₅/POCl₃) . Density functional theory (DFT) simulations predict regioselectivity in electrophilic substitutions, aiding in rational design of derivatives .

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